

# Technical Comparison Guide: (Butan-2-yl)(2-phenylethyl)amine vs. Structural Standards

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## Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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## Executive Summary & Compound Profile

**(Butan-2-yl)(2-phenylethyl)amine** (also known as N-sec-butyl-2-phenylethylamine) presents a unique analytical challenge due to its structural similarity to common "designer drug" scaffolds. Accurate identification requires distinguishing the sec-butyl moiety from n-butyl or iso-butyl isomers, which often share identical molecular weights and similar mass spectral base peaks.

## Target Compound Data[1][2][3][4][5][6]

- IUPAC Name: N-(butan-2-yl)-2-phenylethan-1-amine
- Molecular Formula: C<sub>12</sub>H<sub>19</sub>N
- Molecular Weight: 177.29 g/mol [1]
- Key Structural Feature: Chiral center at the sec-butyl chain (C2'), secondary amine bridge.

## Comparison Standards

To validate the identity of the target, we compare it against two critical standards:

- Standard A (Regioisomer): N-n-Butyl-2-phenylethylamine (Linear alkyl chain).
- Standard B (Positional Isomer): N-sec-Butyl-1-phenylethylamine (Branched benzylic position).

## Mass Spectrometry (GC-MS) Analysis[3][8][9]

Objective: Differentiate isomers based on fragmentation kinetics (Alpha-cleavage rules).

### Mechanism of Fragmentation

Electron Ionization (EI) at 70 eV induces fragmentation primarily via

-cleavage adjacent to the nitrogen atom.

- Target Compound (N-sec-butyl):
  - Primary Pathway: Loss of the benzyl radical ( $\text{C}_6\text{H}_5\text{CH}_2$ ) from the phenylethyl side is the dominant pathway, yielding the iminium ion at  $m/z$  86.
  - Secondary Pathway: Cleavage within the sec-butyl group. Loss of the ethyl radical ( $\text{C}_2\text{H}_5$ ) is favored over the methyl radical, yielding a diagnostic ion at  $m/z$  148.
- Standard A (N-n-butyl):
  - Also produces a base peak at  $m/z$  86 (Loss of benzyl).
  - differentiation: The secondary pathway involves the loss of a propyl radical ( $\text{C}_3\text{H}_7$ ) from the n-butyl chain, yielding  $m/z$  134.

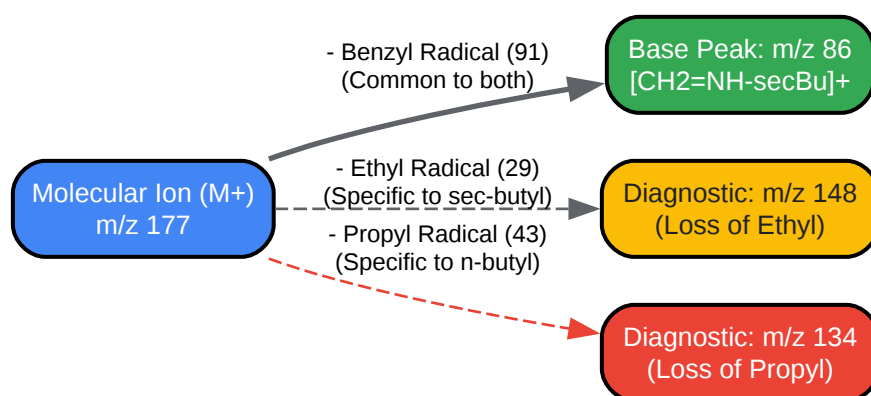
### Comparative Data Table (EI-MS)

| Feature                         | Target: (Butan-2-yl) (2-phenylethyl)amine | Standard A: N-n-Butyl Isomer | Standard B: N-sec-Butyl-1-phenyl... |
|---------------------------------|---|------------------------------|-------------------------------------|
| Molecular Ion (M <sup>+</sup> ) | 177 (Weak)                                | 177 (Weak)                   | 177 (Very Weak)                     |
| Base Peak (100%)                | m/z 86                                    | m/z 86                       | m/z 162 (Loss of Methyl)*           |
| Diagnostic Ion 1                | m/z 148 (M - 29)                          | m/z 134 (M - 43)             | m/z 105 (Phenethyl)                 |
| Diagnostic Ion 2                | m/z 91 (Tropylium)                        | m/z 91 (Tropylium)           | m/z 77 (Phenyl)                     |

\*Note: Standard B fragmentation is driven by the stability of the benzylic carbocation/radical, altering the base peak significantly.

## Visualization: Fragmentation Pathway

The following diagram illustrates the competitive alpha-cleavage pathways that distinguish the target from Standard A.



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Caption: Competitive Alpha-Cleavage pathways. The m/z 148 ion is the "fingerprint" for the sec-butyl group, distinguishing it from the n-butyl isomer (m/z 134).

## Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11]

Objective: Definitive structural elucidation. NMR is the self-validating method here, as MS alone suffers from isobaric interference (m/z 86 base peak overlap).

## <sup>1</sup>H-NMR Comparison (400 MHz, CDCl<sub>3</sub>)

| Proton Environment            | Target: (Butan-2-yl) (2-phenylethyl)amine | Standard A: N-n-Butyl           | Standard B: 1-Phenylethyl |
|-------------------------------|---|---------------------------------|---------------------------|
| Methyl (Terminal)             | 0.89 ppm (t) (Ethyl term.)                | 0.91 ppm (t)                    | 0.85 ppm (t)              |
| Methyl (Branched)             | 1.05 ppm (d) (Doublet)                    | Absent                          | 1.35 ppm (d) (Benzylic)   |
| N-CH (Methine)                | 2.65 ppm (m) (Multiplet)                  | Absent (CH <sub>2</sub> at 2.6) | 3.75 ppm (q) (Benzylic)   |
| N-CH <sub>2</sub> (Phenethyl) | 2.85 ppm (t)                              | 2.88 ppm (t)                    | Absent                    |
| Ar-CH <sub>2</sub> (Benzylic) | 2.80 ppm (t)                              | 2.82 ppm (t)                    | Absent                    |
| Aromatic Region               | 7.15 - 7.35 ppm (m)                       | 7.15 - 7.35 ppm (m)             | 7.20 - 7.40 ppm (m)       |

Key Identification Logic:

- The Doublet: The presence of a methyl doublet at ~1.05 ppm is the "smoking gun" for the sec-butyl group. Standard A (n-butyl) will only show a triplet.
- The Methine Multiplet: The target has a specific methine signal (CH-N) around 2.65 ppm. Standard A has a methylene (CH<sub>2</sub>-N) triplet/multiplet in this region.
- Benzylic Shift: Standard B (1-phenylethyl) shifts the methine signal significantly downfield (~3.75 ppm) due to the adjacent aromatic ring.

## Infrared (IR) Spectroscopy

Objective: Rapid functional group verification.

- Amine Stretch (N-H): Weak, broad band at 3300–3350 cm<sup>-1</sup>. (Secondary amine).[2]

- C-H Stretch:
  - Aromatic C-H:  $>3000\text{ cm}^{-1}$ .
  - Aliphatic C-H:  $2800\text{--}3000\text{ cm}^{-1}$ .
- Fingerprint Region:
  - Mono-substituted Benzene: Strong bands at  $\sim 700\text{ cm}^{-1}$  and  $\sim 750\text{ cm}^{-1}$ .
  - Differentiation: The sec-butyl group introduces a "splitting" in the methyl bending vibration region ( $\sim 1375\text{--}1385\text{ cm}^{-1}$ ) due to the gem-dimethyl-like environment (though strictly a methyl/ethyl branch), often appearing as a doublet or shouldered peak compared to the clean singlet of the n-butyl chain.

## Experimental Protocols

### Protocol 1: Sample Preparation for GC-MS

- Solvent: Methanol (HPLC Grade).
- Concentration: 1 mg/mL.
- Derivatization (Optional but Recommended):
  - Why? Improves peak shape and mass spectral distinctiveness.
  - Reagent: Trifluoroacetic anhydride (TFAA).
  - Procedure: Incubate 50  $\mu\text{L}$  sample + 50  $\mu\text{L}$  TFAA at  $60^\circ\text{C}$  for 20 mins. Evaporate to dryness; reconstitute in Ethyl Acetate.
  - Result: The TFA-derivative shifts the molecular ion to  $m/z$  273, often making the molecular ion abundance significantly higher and stabilizing specific fragments.

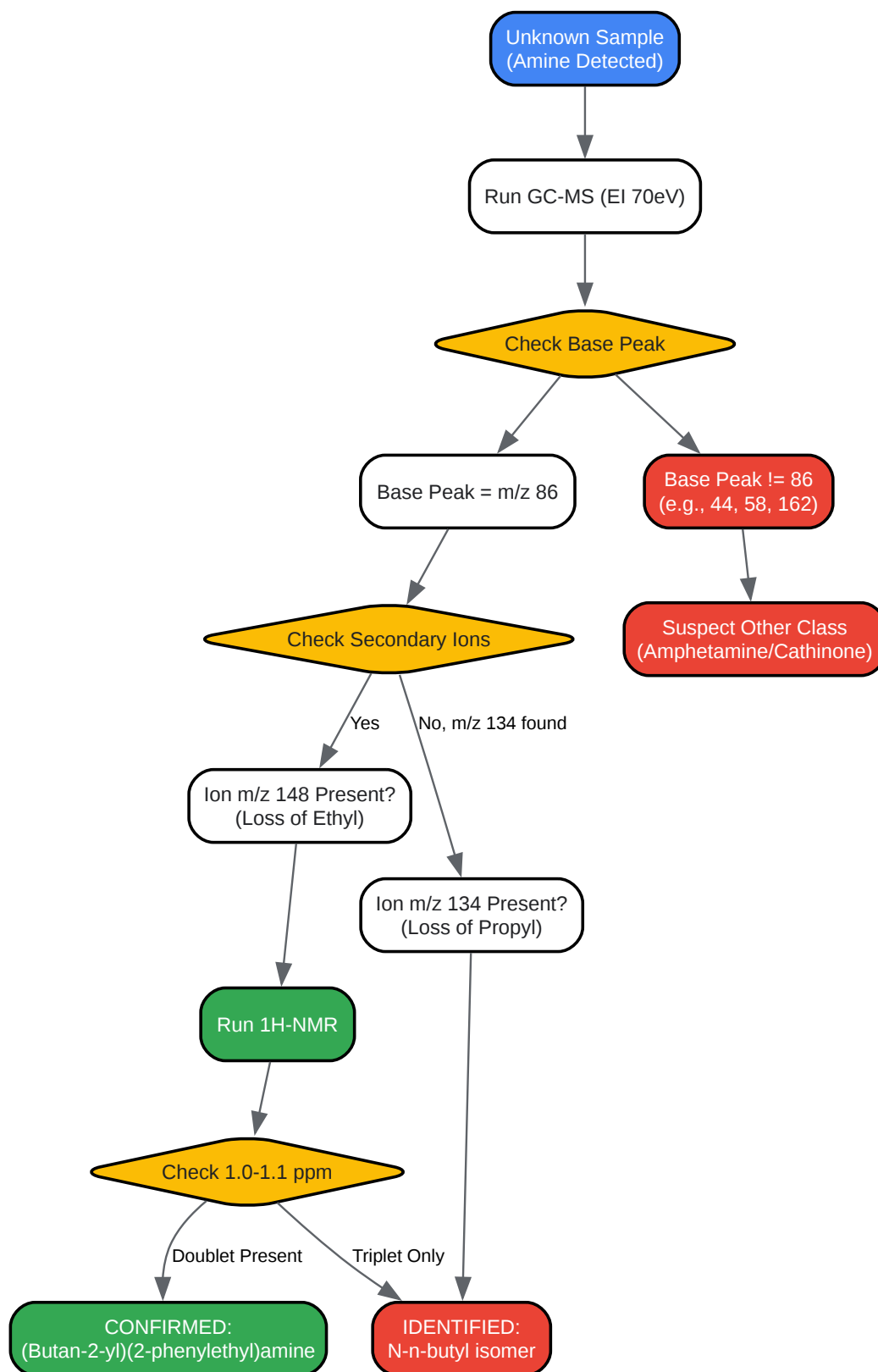
### Protocol 2: NMR Acquisition

- Solvent:  $\text{CDCl}_3$  (Deuterated Chloroform) with 0.03% TMS.

- Pulse Sequence: Standard 1H zg30.
- Scans: Minimum 16 scans for sufficient S/N ratio.
- Processing: Calibrate TMS to 0.00 ppm. Phase correction is critical for the multiplet resolution of the sec-butyl methine proton.

## Analytical Decision Tree

Use this workflow to validate the identity of **(Butan-2-yl)(2-phenylethyl)amine**.



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Caption: Step-by-step logic flow. Note that while MS provides strong indications, NMR (Step "Doublet") is the final confirmation gate.

## References

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## Sources

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